molecular formula C14H8BrNO3 B13854956 2-(4-Bromophenyl)-6-nitro-1-benzofuran

2-(4-Bromophenyl)-6-nitro-1-benzofuran

Cat. No.: B13854956
M. Wt: 318.12 g/mol
InChI Key: JWLNWVJQXVRWFG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-nitro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-nitro-1-benzofuran typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-nitro-1-benzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-(4-Aminophenyl)-6-nitro-1-benzofuran.

    Oxidation: Oxidized derivatives of the benzofuran ring.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-nitro-1-benzofuran is unique due to the presence of both a bromine atom and a nitro group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(4-bromophenyl)-6-nitro-1-benzofuran

InChI

InChI=1S/C14H8BrNO3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16(17)18)8-14(10)19-13/h1-8H

InChI Key

JWLNWVJQXVRWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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